molecular formula C9H17NO3 B13397802 DL-Isoleucine, N-acetyl-, methyl ester

DL-Isoleucine, N-acetyl-, methyl ester

Cat. No.: B13397802
M. Wt: 187.24 g/mol
InChI Key: JPQWQTHLAKUOOA-UHFFFAOYSA-N
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Description

AC-ILE-OME, also known as N-acetyl-L-isoleucine methyl ester, is a synthetic derivative of the amino acid isoleucine. It is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ILE-OME typically involves the acetylation of L-isoleucine followed by esterification. The process can be summarized as follows:

    Acetylation: L-isoleucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-isoleucine.

    Esterification: The N-acetyl-L-isoleucine is then treated with methanol and a catalyst like sulfuric acid to yield N-acetyl-L-isoleucine methyl ester (AC-ILE-OME).

Industrial Production Methods

In industrial settings, the production of AC-ILE-OME may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the process, making it more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

AC-ILE-OME undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form N-acetyl-L-isoleucine.

    Amidation: The ester can react with amines to form amides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoleucine side chain.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous acidic or basic conditions.

    Amidation: Requires amines and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Major Products

    Hydrolysis: Produces N-acetyl-L-isoleucine.

    Amidation: Forms N-acetyl-L-isoleucine amides.

    Oxidation: Yields oxidized derivatives of isoleucine.

Scientific Research Applications

AC-ILE-OME has a wide range of applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Drug Development: Investigated for its potential use in developing peptide-based therapeutics.

    Material Science: Utilized in the design of novel biomaterials and nanostructures.

Mechanism of Action

The mechanism of action of AC-ILE-OME primarily involves its role as a substrate or intermediate in biochemical reactions. It interacts with enzymes and other proteins, facilitating various biochemical processes. The acetyl and ester groups enhance its stability and reactivity, making it a valuable tool in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-leucine methyl ester
  • N-acetyl-L-valine methyl ester
  • N-acetyl-L-phenylalanine methyl ester

Uniqueness

AC-ILE-OME is unique due to its specific side chain structure, which imparts distinct chemical and physical properties. Compared to other N-acetyl amino acid methyl esters, AC-ILE-OME offers unique reactivity and stability, making it particularly useful in certain synthetic and biochemical applications.

Conclusion

AC-ILE-OME is a versatile compound with significant applications in peptide synthesis, biochemical research, and drug development. Its unique chemical properties and reactivity make it a valuable tool in various scientific fields.

Properties

IUPAC Name

methyl 2-acetamido-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWQTHLAKUOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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